molecular formula C8H18ClNS B1448894 4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 2206609-22-3

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride

Cat. No. B1448894
M. Wt: 195.75 g/mol
InChI Key: OXDLNSDSQMVOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code represents the molecular structure of the compound. The compound has a molecular weight of 195.76 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 195.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Oxidation of Cyclohexane

Cyclohexane oxidation is a key chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil, which are primary feedstocks for nylon 6 and nylon 6,6 productions. Studies have explored various catalysts and reaction conditions to enhance the selectivity and conversion rates of cyclohexane to KA oil. Metal and metal oxide catalysts have shown promising results, with gold nanoparticles supported on silica performing with high selectivity and good conversion rates. The addition of hydrochloric acid has been found effective in enhancing photocatalytic oxidation processes, highlighting the intricate balance of reagents and conditions in optimizing cyclohexane oxidation (Abutaleb & Ali, 2021).

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is another area of interest due to the multiple potential reaction sites and variable oxidation depths, leading to a mixture of products with different oxidation states and functional groups. This process is significant for synthesizing broadly used intermediates in the chemical industry. Recent advances have been made in selective oxidation processes, aiming to control the reaction to afford targeted products selectively. The advances in this area reflect the ongoing efforts to refine the synthesis processes for efficiency and selectivity (Cao et al., 2018).

Application in Carbohydrate Polymers

Research on xylan derivatives, a type of carbohydrate polymer, has shown potential applications in various fields, including drug delivery and as paper strength additives. The chemical modification of xylan to produce ethers and esters with specific properties depends on the functional groups, substitution degree, and pattern. This area of research underscores the versatility of chemical compounds in enhancing the properties and applications of biopolymers, potentially relevant to the manipulation and application of "4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride" in similar contexts (Petzold-Welcke et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .

properties

IUPAC Name

4-(methylsulfanylmethyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDLNSDSQMVOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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